molecular formula C24H22 B14511808 2,2'-(Ethane-1,2-diyl)bis(7-methylnaphthalene) CAS No. 62764-26-5

2,2'-(Ethane-1,2-diyl)bis(7-methylnaphthalene)

Cat. No.: B14511808
CAS No.: 62764-26-5
M. Wt: 310.4 g/mol
InChI Key: JNDNOBYCVGCOCK-UHFFFAOYSA-N
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Description

2,2’-(Ethane-1,2-diyl)bis(7-methylnaphthalene) is an organic compound characterized by its unique structure, which includes two naphthalene rings connected by an ethane-1,2-diyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Ethane-1,2-diyl)bis(7-methylnaphthalene) typically involves the coupling of two 7-methylnaphthalene units via an ethane-1,2-diyl linker. One common method involves the use of a Grignard reagent, where 7-methylnaphthalene is reacted with ethylene dibromide in the presence of magnesium to form the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether under inert conditions to prevent moisture from interfering with the reaction.

Industrial Production Methods

On an industrial scale, the production of 2,2’-(Ethane-1,2-diyl)bis(7-methylnaphthalene) may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be used to facilitate the coupling reaction. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Ethane-1,2-diyl)bis(7-methylnaphthalene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydronaphthalene derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur on the naphthalene rings, introducing functional groups like nitro or sulfonic acid groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Nitro-naphthalene or sulfonic acid derivatives.

Scientific Research Applications

2,2’-(Ethane-1,2-diyl)bis(7-methylnaphthalene) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(7-methylnaphthalene) involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(Ethane-1,2-diyl)bis(4-chlorophenol): Similar structure with chlorophenol groups instead of naphthalene rings.

    1,2-Bis(diphenylphosphino)ethane: Contains diphenylphosphino groups instead of naphthalene rings.

Uniqueness

2,2’-(Ethane-1,2-diyl)bis(7-methylnaphthalene) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its naphthalene rings provide aromatic stability, while the ethane-1,2-diyl bridge offers flexibility and potential for further functionalization.

Properties

CAS No.

62764-26-5

Molecular Formula

C24H22

Molecular Weight

310.4 g/mol

IUPAC Name

2-methyl-7-[2-(7-methylnaphthalen-2-yl)ethyl]naphthalene

InChI

InChI=1S/C24H22/c1-17-3-9-21-11-7-19(15-23(21)13-17)5-6-20-8-12-22-10-4-18(2)14-24(22)16-20/h3-4,7-16H,5-6H2,1-2H3

InChI Key

JNDNOBYCVGCOCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2)CCC3=CC4=C(C=CC(=C4)C)C=C3

Origin of Product

United States

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